N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of coumarin and thiophene. Coumarin derivatives are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . Thiophene derivatives also exhibit significant biological activities, such as anti-inflammatory and antimicrobial effects . The combination of these two moieties in a single molecule can potentially enhance its biological activity and therapeutic potential.
Mechanism of Action
Target of Action
N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide is a derivative of coumarin . Coumarins are a group of nature-occurring lactones that have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties . .
Mode of Action
It’s known that coumarin derivatives can interact with various biological targets, leading to a range of effects . For instance, some coumarin derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Biochemical Pathways
Coumarin derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Result of Action
It’s known that coumarin derivatives can have a range of effects, including inhibiting proliferation, migration, and invasion of certain cell lines, inducing cell cycle arrest and apoptosis in vitro, and preventing tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide typically involves the reaction of 6-amino-2H-chromen-2-one with thiophene-2-carbonyl chloride in the presence of a base, such as triethylamine, under reflux conditions . The reaction proceeds through the formation of an amide bond between the amino group of the coumarin derivative and the carbonyl group of the thiophene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2H-chromen-3-yl)thiophene-2-carboxamide: Similar structure but with a different position of the oxo group on the coumarin ring.
N-(2-oxo-2H-chromen-6-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide is unique due to the combination of coumarin and thiophene moieties, which can enhance its biological activity and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
N-(2-oxochromen-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-13-6-3-9-8-10(4-5-11(9)18-13)15-14(17)12-2-1-7-19-12/h1-8H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIYQJDQGDVCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.